molecular formula C15H12ClN3O4 B5523735 N-[3-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide

N-[3-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide

Cat. No.: B5523735
M. Wt: 333.72 g/mol
InChI Key: VDECISIMTIRAMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide, also known as NBD-Cl, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. This compound is widely used in various research applications, including biochemistry, molecular biology, and pharmacology. The purpose of

Scientific Research Applications

Synthesis and Chemical Characterization

  • Chemical Synthesis and Characterization : A study focused on the synthesis and characterization of N,N-diacylaniline derivatives, including N-acetyl-N-(2-methoxyphenyl)acetamide and similar compounds. These derivatives were synthesized and characterized using FTIR and NMR techniques. Density Functional Theory (DFT) was employed to optimize ground state geometries and compute frequencies, revealing insights into the steric effects of substituents and the impact on molecular properties (Al‐Sehemi, Abdul-Aziz, & Irfan, 2017).

Biochemical and Pharmacological Applications

  • Antimalarial Activity : Research on a series of compounds synthesized from substituted 1-phenyl-2-propanones, including steps involving nitro[1,1'-biphenyl]-2-ols and their amino and acetamido derivatives, showed antimalarial potency against Plasmodium berghei in mice. This study emphasizes the potential of these compounds in developing new antimalarial drugs (Werbel et al., 1986).

  • Bioactivation and DNA Interactions : Research on the bioactivation of CB 1954 revealed that its hydroxylamine form, similar in functional groups to N-[3-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide, can interact with thioesters to form DNA-DNA interstrand crosslinking agents. This finding has implications for the development of chemotherapeutic agents (Knox et al., 1991).

  • Anticancer and Anti-inflammatory Activities : A study on 2-(substituted phenoxy) acetamide derivatives highlighted their potential anticancer, anti-inflammatory, and analgesic activities. This research provides a foundation for exploring similar compounds, including this compound, as therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).

Environmental Degradation

  • Anaerobic Degradation : An investigation into the anaerobic biodegradation of acifluorfen identified that mixed and pure cultures could reduce similar compounds to amino derivatives. This study suggests pathways for the environmental degradation of substances like this compound, which could inform wastewater treatment and soil remediation strategies (Gennari et al., 1994).

Safety and Hazards

Sigma-Aldrich sells N-[3-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-chloro-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O4/c1-9(20)17-10-3-2-4-11(7-10)18-15(21)13-8-12(19(22)23)5-6-14(13)16/h2-8H,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDECISIMTIRAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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